Stereochemical Identity: Absolute Configuration (1R,3S) vs. (1S,3R)-Enantiomer and Racemic Mixture
The target compound Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate (CAS 1932279-32-7) possesses the absolute (1R,3S) configuration, as encoded in its InChI Key DTHXBYFRDCALDU-VHSXEESVSA-N, distinguishing it from the (1S,3R)-enantiomer (CAS 1474041-18-3, InChI Key DTHXBYFRDCALDU-UHFFFAOYSA-N for the racemate, or a different stereochemical InChI Key for the single enantiomer) . The racemic cis mixture (CAS 2472890-66-5) and the stereochemically undefined analog (CAS 1823497-00-2) contain both enantiomers in varying ratios, introducing optical impurity that cannot be resolved without costly chiral preparative chromatography .
| Evidence Dimension | Absolute configuration and stereochemical purity |
|---|---|
| Target Compound Data | (1R,3S) single enantiomer; optical rotation data not publicly available but specified by CAS registry as a defined stereoisomer |
| Comparator Or Baseline | Comparator 1: (1S,3R)-enantiomer (CAS 1474041-18-3); Comparator 2: Racemic cis mixture (CAS 2472890-66-5); Comparator 3: Stereochemically undefined (CAS 1823497-00-2, listed as 'tert-butyl (3-ethynylcyclopentyl)carbamate' with no stereodescriptors) |
| Quantified Difference | The target compound is a single enantiomer, whereas the racemic mixture has an enantiomeric excess (ee) of 0%; the undefined analog may contain variable diastereomeric ratios. Procurement of the single (1R,3S)-enantiomer ensures a defined ee approaching 100% (vendor-dependent), eliminating the need for chiral separation steps. |
| Conditions | Structural identity confirmed by IUPAC name, InChI Key, and CAS registry assignment; vendor specifications for the enantiomeric analog (CAS 1474041-18-3) state 98% purity but do not guarantee enantiomeric excess unless explicitly certified. |
Why This Matters
For asymmetric synthesis, the absolute configuration of the starting material directly determines the stereochemical outcome of the product; using the wrong enantiomer yields the antipode of the desired chiral molecule, potentially rendering a drug candidate inactive or toxic.
